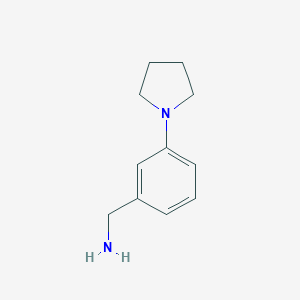

(3-Pyrrolidin-1-ylphenyl)methylamine

Description

Significance of Pyrrolidine-Containing Scaffolds in Contemporary Organic Chemistry

The pyrrolidine (B122466) ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in medicinal chemistry and drug discovery. nih.govfrontiersin.orgnih.gov Its prevalence is attributed to several key features. The three-dimensional and conformationally flexible nature of the pyrrolidine ring allows for precise spatial orientation of substituents, which is crucial for effective interaction with biological targets. nih.gov This structural characteristic contributes to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.

Furthermore, the pyrrolidine nucleus is a common motif in a vast number of FDA-approved drugs, demonstrating its therapeutic relevance across a wide spectrum of diseases, including cancer, viral infections, and central nervous system disorders. researchgate.net Pyrrolidine derivatives are known to exhibit a broad range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticonvulsant properties. nih.govfrontiersin.org

Positioning (3-Pyrrolidin-1-ylphenyl)methylamine within the Amine Compound Class

This compound can be classified as a primary amine due to the -NH2 group attached to the methyl group on the phenyl ring. It is also a tertiary amine by virtue of the nitrogen atom within the pyrrolidine ring being bonded to three carbon atoms. This dual amine character, combined with the aromatic phenyl ring, imparts a unique combination of basicity and lipophilicity to the molecule.

Historical Context and Evolution of Research on Pyrrolidinyl-Phenylmethylamine Derivatives

While specific historical research on this compound is not extensively documented in readily available literature, the broader class of phenyl-pyrrolidine derivatives has been a subject of interest in medicinal chemistry for decades. Early research often focused on their potential as central nervous system (CNS) active agents, drawing parallels with other phenethylamine-based compounds. frontiersin.org

The development of synthetic methodologies to create substituted pyrrolidines has been a continuous area of research. nih.gov Techniques such as reductive amination and catalytic reduction of nitriles have been pivotal in accessing a diverse range of these compounds. researchgate.netresearchgate.netpearson.com More recently, research has expanded to explore their potential in other therapeutic areas, such as oncology, with the discovery of compounds like the 4-(pyrrolidin-3-yl)benzonitrile (B2813882) derivatives as inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in cancer. nih.govmanchester.ac.uk This highlights a shift towards more targeted drug discovery based on a deeper understanding of molecular biology.

Current Research Landscape and Key Challenges

The current research landscape for pyrrolidinyl-phenylmethylamine derivatives is characterized by the exploration of their therapeutic potential in various diseases. The focus is often on structure-activity relationship (SAR) studies to optimize potency and selectivity for specific biological targets. For instance, the development of 4-(pyrrolidin-3-yl)benzonitrile derivatives as LSD1 inhibitors showcases the iterative process of scaffold hopping and substituent modification to improve drug-like properties. nih.govmanchester.ac.uk

Key challenges in this field include the development of efficient and stereoselective synthetic routes to access structurally complex derivatives. The regioselective synthesis of meta-substituted anilines, a key feature of the target compound, can be particularly challenging due to the ortho- and para-directing nature of the amino group. beilstein-journals.orgnih.gov Overcoming these synthetic hurdles is crucial for the systematic exploration of the chemical space around this scaffold.

Structure

3D Structure

Properties

IUPAC Name |

(3-pyrrolidin-1-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c12-9-10-4-3-5-11(8-10)13-6-1-2-7-13/h3-5,8H,1-2,6-7,9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXTWTBYGOKOWQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428144 | |

| Record name | (3-Pyrrolidin-1-ylphenyl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175696-70-5 | |

| Record name | (3-Pyrrolidin-1-ylphenyl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Derivatization of 3 Pyrrolidin 1 Ylphenyl Methylamine

De Novo Synthesis Strategies for the Pyrrolidinylphenyl Scaffold

The construction of the (3-pyrrolidin-1-ylphenyl)methylamine core, often referred to as the pyrrolidinylphenyl scaffold, requires a multi-step approach targeting the formation of the pyrrolidine (B122466) ring, the installation of the arylamine linkage, and the introduction of the methylamine (B109427) group. De novo strategies focus on building this structure from fundamental precursors.

Stereoselective Approaches to Pyrrolidine Ring Formation

The pyrrolidine ring is a prevalent feature in many biologically active compounds, and its stereocontrolled synthesis is a subject of intensive research. mdpi.com Stereoselective methods are crucial when chiral centers on the pyrrolidine ring are desired, providing access to specific enantiomers or diastereomers. These methods can be broadly categorized into two groups: those starting with a pre-existing chiral template and those that create chirality during the ring-forming cyclization process. researchgate.net

One prominent strategy involves the asymmetric cycloaddition of azomethine ylides with alkenes. acs.org This [3+2] cycloaddition can generate multiple stereocenters simultaneously with high diastereoselectivity. acs.org The chirality can be directed by a chiral auxiliary, such as an N-tert-butanesulfinyl group, which effectively controls the facial selectivity of the reaction. acs.org Another powerful approach is the catalytic hydrogenation of substituted pyrroles. Using chiral rhodium or iridium catalysts, the aromatic pyrrole (B145914) ring can be reduced with high diastereoselectivity, affording functionalized pyrrolidines with precise stereochemical control. researchgate.net Additionally, intramolecular cyclization of acyclic precursors, such as N-allyl oxazolidines, can be achieved via tandem hydrozirconation and Lewis acid-mediated cyclization to yield stereodefined pyrrolidines. nih.gov

Table 1: Stereoselective Pyrrolidine Synthesis Methods

| Method | Precursor Type | Catalyst/Reagent | Key Features |

|---|---|---|---|

| [3+2] Cycloaddition | Azomethine ylides and Alkenes | Ag2CO3, Chiral Auxiliaries | Forms densely substituted pyrrolidines with up to four stereocenters. acs.org |

| Asymmetric Hydrogenation | Substituted Pyrroles | Rhodium or Iridium complexes | Excellent diastereoselectivity in the reduction of the aromatic ring. researchgate.net |

| Intramolecular Cyclization | Acyclic Amino Alcohols/Alkenes | Lewis Acids, Transition Metals | Forms the ring from an open-chain precursor, often with high stereocontrol. mdpi.comnih.gov |

Catalytic Methods in Arylamine and Alkylamine Construction

The formation of the bond between the phenyl ring and the pyrrolidine nitrogen atom is a critical step in synthesizing the scaffold. Modern catalytic cross-coupling reactions provide efficient and versatile methods for this transformation. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a premier method for forming C(aryl)-N bonds. This reaction can couple an aryl halide (e.g., 3-bromobenzonitrile, a precursor to the methylamine group) with pyrrolidine using a palladium catalyst and a suitable phosphine (B1218219) ligand.

Copper-catalyzed Ullmann condensation is another classic and effective method. Modern variations of this reaction utilize copper(I) catalysts with specific ligands, such as oxalic diamides, enabling the coupling of aryl chlorides with amines like pyrrolidine under milder conditions. researchgate.net These catalytic systems tolerate a wide range of functional groups, making them suitable for complex molecule synthesis. organic-chemistry.org

Table 2: Catalytic Systems for C(aryl)-N Bond Formation

| Catalytic System | Reaction Type | Substrates | Key Features |

|---|---|---|---|

| Palladium / Phosphine Ligands | Buchwald-Hartwig Amination | Aryl Halides/Tosylates + Amines | Broad substrate scope and high functional group tolerance. |

| Copper(I) / N,N'-Ligands | Ullmann Condensation | Aryl Halides + Amines | Effective for aryl chlorides and often uses more economical catalysts. researchgate.net |

| Nickel / NHC Ligands | Nickel-Catalyzed Amination | Aryl Chlorides/Sulfamates + Amines | Provides an alternative to palladium with high efficiency for challenging substrates. organic-chemistry.org |

Multi-component Reaction Pathways

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency, atom economy, and rapid generation of molecular diversity. researchgate.net The synthesis of the 3-pyrrolidinylaniline precursor can be envisioned through such a pathway. For instance, a metal-free, three-component reaction has been reported for the synthesis of meta-substituted anilines from methylvinyl ketones, N-acylpyridinium salts, and various amines. rsc.org By selecting pyrrolidine as the amine component, this method could directly generate the desired 3-pyrrolidinylphenyl core.

Another elegant approach involves a gold-catalyzed three-component reaction that constructs highly substituted anilines. bohrium.comrsc.org This domino reaction proceeds through the formation of a pyrrole intermediate, followed by a Diels-Alder reaction and subsequent aromatization. bohrium.com By carefully choosing the starting alkynes and amine, this methodology can be adapted to create a diverse library of substituted anilines, including the pyrrolidinylphenyl scaffold. rsc.org

Functional Group Transformations of the Methylamine Moiety

The methylamine group (-CH₂NH₂) is a key functional handle for further derivatization. Its synthesis is typically achieved in the final steps, commonly by the reduction of a nitrile or the reductive amination of an aldehyde. Once formed, the primary amine exhibits characteristic nucleophilicity and basicity, allowing for a wide range of transformations. wikipedia.org

Acylation: Reaction with acyl chlorides or anhydrides yields amides. This is a robust transformation for installing a variety of substituents.

Sulfonylation: Treatment with sulfonyl chlorides produces sulfonamides, a common functional group in medicinal chemistry. The Hinsberg reaction is a classic example of this transformation. wikipedia.org

Alkylation: Primary amines can be alkylated using alkyl halides. Controlling the degree of alkylation to achieve mono-alkylation can be challenging but is feasible under specific conditions. Reductive amination with aldehydes or ketones is a more controlled method to produce secondary or tertiary amines. organic-chemistry.org

Conversion to Imines: Condensation with aldehydes or ketones forms imines (Schiff bases), which can serve as intermediates for further reactions or be reduced to secondary amines. wikipedia.org

Table 3: Transformations of the Methylamine Group

| Reaction Type | Reagent | Product Functional Group | Typical Conditions |

|---|---|---|---|

| Acylation | Acyl Chloride / Anhydride | Amide | Base (e.g., triethylamine, pyridine) |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide | Aqueous base (Hinsberg test conditions) |

| Reductive Amination | Aldehyde / Ketone, Reducing Agent | Secondary / Tertiary Amine | NaBH(OAc)3, NaBH3CN, or H2/Pd-C |

| Imination | Aldehyde / Ketone | Imine (Schiff Base) | Acid or base catalysis, removal of water |

Derivatization Techniques for Aromatic and Heterocyclic Modification

Further diversification of the this compound scaffold can be achieved by modifying the aromatic phenyl ring or the heterocyclic pyrrolidine ring.

The pyrrolidino group on the phenyl ring is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. This allows for selective functionalization at the positions ortho and para to the pyrrolidine substituent (positions 2, 4, and 6). Potential reactions include:

Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Introduction of a nitro group using nitric acid and sulfuric acid, which can subsequently be reduced to an additional amino group.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although the strong activating nature of the substrate can sometimes lead to over-reaction.

Modification of the pyrrolidine ring itself is more challenging but can be achieved through modern C-H functionalization techniques. Palladium-catalyzed C(sp³)-H arylation, for example, can introduce aryl groups at the α-position to the nitrogen atom. researchgate.net Alternatively, new pyrrolidine rings with pre-installed functional groups can be synthesized using the methods described in section 2.1.1 and then incorporated into the final molecule.

Synthesis of Structural Analogues and Homologues

The synthetic strategies outlined provide a blueprint for creating a wide array of structural analogues and homologues.

Analogues: By substituting pyrrolidine with other cyclic amines (e.g., piperidine, morpholine, azetidine) in the C(aryl)-N coupling step (section 2.1.2), a variety of heterocyclic analogues can be readily synthesized. The substitution pattern on the aromatic ring can also be altered by starting with ortho- or para-substituted aryl halides instead of a meta-substituted one.

Homologues: The length of the alkylamine side chain can be varied. For example, starting with 3-(pyrrolidin-1-yl)phenylacetonitrile and performing a reduction would yield the corresponding ethylamine (B1201723) homologue. Synthesis of longer chains can be achieved through multi-step sequences, such as Wittig or Horner-Wadsworth-Emmons reactions on 3-(pyrrolidin-1-yl)benzaldehyde followed by reduction of the resulting alkene and functional group interconversion.

Table of Mentioned Chemical Compounds

Green Chemistry Considerations in Synthetic Route Design

The design of synthetic routes for pharmacologically relevant molecules like this compound is increasingly guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key considerations in the synthesis of this compound include the application of atom economy, the use of safer and renewable solvents, and the implementation of catalytic methodologies.

Atom Economy and Reaction Design

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. numberanalytics.comprimescholars.com Reactions with high atom economy are inherently less wasteful. nih.gov In the context of synthesizing this compound, the formation of the C-N bond between the phenyl ring and the pyrrolidine nitrogen is a critical step.

Traditional methods for such arylations often have poor atom economy. In contrast, modern catalytic cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a more atom-economical alternative. These reactions utilize a catalyst to directly form the C-N bond, generating minimal stoichiometric byproducts. Another key transformation, the synthesis of the aminomethyl group from a nitrile or aldehyde precursor, can be achieved with high atom economy through catalytic hydrogenation, which ideally only produces water as a byproduct.

| Metric | Traditional Route (e.g., SNAr) | Greener Catalytic Route (e.g., Buchwald-Hartwig) |

| Key Transformation | N-Arylation of pyrrolidine with an activated aryl halide | Palladium-catalyzed N-Arylation of pyrrolidine |

| Reactants | Activated Aryl Halide, Pyrrolidine, Stoichiometric Base (e.g., K₂CO₃) | Aryl Halide/Tosylat, Pyrrolidine, Catalytic Pd-ligand complex, Stoichiometric Base |

| Byproducts | Halide Salt, other stoichiometric waste | Halide Salt (from base) |

| Atom Economy | Lower, due to the mass of the leaving group and stoichiometric reagents not incorporated into the final product. | Higher, as the catalyst is used in small amounts and more of the reactant atoms are incorporated into the product. |

| Conditions | Often requires high temperatures and harsh conditions. | Typically proceeds under milder conditions, reducing energy consumption. |

This table presents a qualitative comparison of synthetic approaches. Actual atom economy percentages would depend on the specific reagents and reaction stoichiometry used.

Safer Solvents and Reaction Media

Solvents account for a significant portion of the material used in a typical chemical process and are a major source of waste and potential environmental hazards. whiterose.ac.uk The selection of greener solvents is therefore a critical aspect of sustainable synthesis design. mrforum.com Many C-N cross-coupling reactions traditionally employ polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or aromatic hydrocarbons like toluene. These solvents are associated with health and environmental concerns.

Research has focused on replacing these with more environmentally benign alternatives. rsc.org For copper-catalyzed arylation of amides, alkyl acetates have been shown to be efficient and greener alternatives. whiterose.ac.uk Other solvents considered "green" due to their lower toxicity and derivation from renewable resources include cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF). rsc.org In some cases, reactions can be designed to run in water, which is considered the most benign solvent, although this may require the use of phase-transfer agents. nih.gov

| Solvent | Class | Boiling Point (°C) | Key Hazards | Green Status |

| Toluene | Aromatic Hydrocarbon | 111 | Flammable, Teratogenic, Neurotoxic | Not Recommended |

| DMF | Polar Aprotic | 153 | Reproductive Hazard, Hepatotoxic | Not Recommended |

| 2-MeTHF | Ether | 80 | Flammable, Peroxide-forming | Recommended Alternative |

| CPME | Ether | 106 | Low Peroxide Formation, Easily Recyclable | Recommended Alternative |

| Water | Aqueous | 100 | None | Highly Recommended |

Catalysis and Renewable Feedstocks

The use of catalytic rather than stoichiometric reagents is a cornerstone of green chemistry. Catalysts increase reaction rates, often allow for milder reaction conditions (reducing energy consumption), and can be used in small quantities and potentially recycled. organic-chemistry.org The synthesis of the pyrrolidine ring itself can be achieved through highly atom-economic catalytic methods, such as iridium-catalyzed reductive azomethine ylide generation. acs.org Similarly, transition metal catalysts (e.g., based on palladium, copper, or nickel) are crucial for efficient C-N bond formation. whiterose.ac.uk

A forward-looking green chemistry consideration is the use of renewable feedstocks. rsc.org Aromatic amines are traditionally derived from petrochemical sources. However, biocatalytic routes are being developed to produce compounds like benzylamine (B48309) from renewable feedstocks such as L-phenylalanine or even glucose through engineered enzymatic cascades. researchgate.netnih.gov While the direct biocatalytic synthesis of this compound is not established, the principles demonstrated in the synthesis of related building blocks point towards a future where key structural motifs can be sourced sustainably. acs.orgresearchgate.net This approach aligns with the long-term goal of shifting from a fossil fuel-based chemical industry to one founded on renewable resources.

Elucidation of Chemical Reactivity and Organic Transformations

Mechanistic Studies of Amine-Based Reactions

The reactivity of (3-Pyrrolidin-1-ylphenyl)methylamine is centrally influenced by the nucleophilic and basic nature of its three distinct amine functionalities. Mechanistic studies on analogous N-arylpyrrolidines and benzylamines provide a framework for understanding its behavior in various reactions.

The primary amine of the methylamine (B109427) group is expected to readily participate in reactions typical of benzylamines, such as imine formation with aldehydes and ketones, acylation with acid chlorides and anhydrides, and alkylation with alkyl halides. The mechanism of these reactions generally involves the nucleophilic attack of the amine lone pair on the electrophilic carbon center.

The tertiary amine of the N-phenylpyrrolidine moiety can influence reactions through its electron-donating effect on the aromatic ring, and it can also be a site of oxidation to form a radical cation. Studies on N,N-dialkylanilines have shown that one-electron oxidation can lead to the formation of a radical cation, which can then undergo various subsequent reactions, including dimerization or nucleophilic attack at the para position acs.orgnih.govacs.org.

The pyrrolidine (B122466) ring itself can undergo reactions at the α-carbon to the nitrogen. Palladium-catalyzed C(sp³)–H arylation of N-acylpyrrolidines has been demonstrated, proceeding through a directed C–H activation mechanism nih.gov. While the specific compound is not acylated, this reactivity highlights the potential for functionalization at the pyrrolidine ring under appropriate catalytic conditions.

Copper-catalyzed intramolecular C–H amination of N-fluoro amides to form pyrrolidines has been studied mechanistically, revealing the involvement of copper(I) and copper(II) intermediates and the formation of a Cu-F bond nih.gov. Although this is a synthetic route to pyrrolidines, the mechanistic principles of C-N bond formation involving the pyrrolidine motif are relevant.

Table 1: Mechanistic Insights into Amine-Based Reactions

| Reaction Type | Key Mechanistic Steps | Relevant Structural Motif |

|---|---|---|

| Imine Formation | Nucleophilic attack of primary amine on carbonyl, followed by dehydration. | Benzylamine (B48309) |

| N-Acylation | Nucleophilic attack of primary amine on acyl carbon. | Benzylamine |

| C(sp³)–H Arylation | Palladium-catalyzed directed C–H activation at the α-position to nitrogen. | N-Acylpyrrolidine |

| Radical Cation Formation | Single-electron transfer from the tertiary aniline (B41778) nitrogen. | N-Arylpyrrolidine |

Aromatic Ring Functionalization Reactions

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups: the pyrrolidin-1-yl group and the methylamine group. The pyrrolidin-1-yl group, being a tertiary amine directly attached to the ring, is a strong activating group and is ortho, para-directing. The methylamine group is also activating and ortho, para-directing.

Given the substitution pattern, electrophilic attack is most likely to occur at the positions ortho and para to the strongly activating pyrrolidin-1-yl group. The positions are C2, C4, and C6. The C4 and C6 positions are also ortho and para to the methylamine group, further enhancing their reactivity. Steric hindrance from the pyrrolidine ring might slightly disfavor substitution at the C2 position.

Typical EAS reactions that could be successfully performed on this substrate include:

Halogenation: Bromination or chlorination using reagents like Br₂/FeBr₃ or Cl₂/AlCl₃ would be expected to proceed readily, likely leading to poly-substituted products if the reaction conditions are not carefully controlled.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro group onto the aromatic ring.

Sulfonation: Treatment with fuming sulfuric acid would lead to the corresponding sulfonic acid derivative.

Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by Lewis acids, would introduce alkyl or acyl groups onto the aromatic ring. However, the presence of the basic amine groups can complicate these reactions by coordinating to the Lewis acid catalyst. Protection of the amine groups might be necessary.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, could also be employed to functionalize the aromatic ring, provided a suitable halide or triflate is first installed on the ring.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Electrophilic Reagent | Expected Major Products (Substituent Position) |

|---|---|

| Br₂ / FeBr₃ | 4-bromo, 6-bromo, and 2-bromo derivatives |

| HNO₃ / H₂SO₄ | 4-nitro, 6-nitro, and 2-nitro derivatives |

| SO₃ / H₂SO₄ | 4-sulfonic acid, 6-sulfonic acid, and 2-sulfonic acid derivatives |

| R-Cl / AlCl₃ | 4-alkyl, 6-alkyl, and 2-alkyl derivatives (potential for catalyst poisoning) |

Reactivity at the Pyrrolidine Nitrogen Center

The nitrogen atom of the pyrrolidine ring in an N-arylpyrrolidine is a secondary amine that has been rendered tertiary by its incorporation into the ring and its bond to the aromatic ring. This nitrogen atom is nucleophilic and basic, though its basicity is attenuated by the electron-withdrawing effect of the phenyl group compared to a simple dialkylamine nih.govwikipedia.org.

The lone pair of electrons on the pyrrolidine nitrogen is available for reaction with electrophiles. This can include:

Alkylation: Reaction with alkyl halides can lead to the formation of a quaternary ammonium salt.

Acylation: While less reactive than the primary benzylamine, acylation could potentially occur under forcing conditions.

Oxidation: The nitrogen can be oxidized, for instance, by peroxides to form an N-oxide.

Computational studies on the nucleophilic aromatic substitution of thiophenes with pyrrolidine have provided insights into the mechanism of attack by the pyrrolidine nitrogen researchgate.netnih.gov. These studies highlight the stepwise nature of the addition-elimination process.

The nucleophilicity of the pyrrolidine nitrogen in N-arylpyrrolidines is a key factor in their utility as building blocks in organic synthesis. For example, the palladium-catalyzed α-arylation of N-Boc-pyrrolidine relies on the initial deprotonation at the α-carbon, which is influenced by the electronic environment of the pyrrolidine nitrogen scilit.comresearchgate.netacs.org.

Investigation of Cascade and Tandem Reactions

The multiple reactive sites in this compound make it an ideal candidate for cascade and tandem reactions, where multiple bond-forming events occur in a single synthetic operation.

A potential cascade reaction could be initiated by the reaction of the primary amine with a suitable electrophile that also contains a functional group capable of reacting with another part of the molecule. For instance, reaction with an α,β-unsaturated aldehyde could lead to a Michael addition followed by an intramolecular cyclization.

Palladium-catalyzed tandem N-arylation/carboamination reactions have been developed for the synthesis of N-aryl-2-benzylpyrrolidines from 4-pentenylamine derivatives nih.gov. This type of transformation, involving the formation of multiple bonds and a stereocenter in one pot, demonstrates the potential for complex molecule synthesis starting from simple precursors with similar functionalities to the target molecule.

Tandem annulation reactions of triazole-based benzyl anilines have been reported, showcasing the ability of related structures to undergo complex cyclization cascades researchgate.net. Similarly, tandem cyclization of N-benzyl-N-hippurylhomoveratrylamine has been studied ias.ac.in. These examples suggest that with appropriate functionalization, this compound could be a precursor to complex heterocyclic systems through tandem reaction pathways.

The synthesis of 2-benzyl N-substituted anilines via a sequential imine condensation–isoaromatization pathway from (E)-2-arylidene-3-cyclohexenones and primary amines provides a model for tandem reactions involving the benzylamine moiety beilstein-journals.orgnih.gov.

Table 3: Potential Cascade and Tandem Reactions

| Reaction Type | Initiating Step | Subsequent Steps | Potential Product |

|---|---|---|---|

| Michael Addition-Cyclization | Michael addition of primary amine to an α,β-unsaturated system. | Intramolecular nucleophilic attack. | Substituted heterocyclic system. |

| Tandem N-Arylation/Carboamination | Palladium-catalyzed N-arylation of the primary amine. | Intramolecular carboamination. | Fused heterocyclic system. |

| Imine Condensation-Aromatization | Formation of an imine from the primary amine. | Intramolecular cyclization and aromatization. | Substituted quinoline or isoquinoline derivative. |

Radical Chemistry and Photoredox Transformations

The amine functionalities of this compound are susceptible to single-electron transfer (SET) processes, making the molecule a candidate for radical chemistry and photoredox transformations.

The tertiary aniline-like moiety can be oxidized to a radical cation under photoredox conditions acs.orgnih.govacs.org. These radical cations can undergo a variety of reactions, including C-C bond formation and C-H functionalization. For instance, the photoredox-catalyzed C–H functionalization of N,N-dialkylanilines has been achieved, where the initially formed nitrogen-centered radical cation facilitates the deprotonation of an adjacent C-H bond to generate an α-amino radical beilstein-journals.org. This radical can then engage in further reactions.

The benzylamine moiety can also participate in radical reactions. The benzylic C-H bonds are relatively weak and can be a site for hydrogen atom abstraction (HAT) to form a benzylic radical. This radical is stabilized by resonance with the aromatic ring and can undergo various coupling reactions.

Photoredox catalysis has been extensively used for C-H functionalization reactions of both sp² and sp³ centers nih.govnih.govacs.org. For this compound, this could enable direct functionalization at the benzylic position or on the aromatic ring. For example, photoredox/nickel dual catalysis has been employed for the C(sp³)–H arylation of ethers and could be conceptually extended to the benzylic C-H bonds of the target molecule beilstein-journals.org.

Mechanistic studies on P450-catalyzed N-dealkylation reactions have provided evidence for the involvement of radical cation intermediates nih.govtandfonline.com. This biochemical precedent further supports the accessibility of radical pathways for N-aryl amines.

Table 4: Potential Radical and Photoredox Transformations

| Reaction Type | Radical Generation Method | Reactive Intermediate | Potential Outcome |

|---|---|---|---|

| C-H Arylation of Aniline Moiety | Photoredox-catalyzed oxidation of tertiary amine. | Nitrogen-centered radical cation. | Functionalization at the para-position of the aromatic ring. |

| Benzylic C-H Functionalization | Hydrogen Atom Transfer (HAT) from the benzylic position. | Benzylic radical. | C-C or C-X bond formation at the benzylic carbon. |

| α-Amino Radical Formation | Deprotonation of the radical cation of the pyrrolidine moiety. | α-Amino radical on the pyrrolidine ring. | Functionalization at the α-position of the pyrrolidine ring. |

Computational Chemistry and Theoretical Frameworks

Quantum Chemical Investigations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the three-dimensional structure and conformational preferences of (3-Pyrrolidin-1-ylphenyl)methylamine. The molecule possesses significant flexibility due to several rotatable bonds: the C-C bond connecting the phenyl ring and the methylamine (B109427) group, the C-N bond of the methylamine, and the bonds within the pyrrolidine (B122466) ring itself.

Methods like Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), are employed to perform geometry optimizations. These calculations solve the electronic Schrödinger equation to find the lowest energy arrangement of atoms, corresponding to the most stable molecular conformation. For the pyrrolidine ring, a non-planar five-membered ring, calculations can identify its preferred puckered conformation, which is often an "envelope" or "twist" form. A conformational analysis of ethylenediamine, a related structural component, has shown that the gauche form is the most stable, which is a key factor in its behavior in chelate complexes. researchgate.net This principle applies to the aminomethyl side chain of the target molecule.

Table 1: Representative Calculated Structural Parameters for a Phenyl-Pyrrolidine Scaffold This table presents hypothetical, yet realistic, data for illustrative purposes.

| Parameter | Description | Calculated Value (DFT/B3LYP/6-31G*) |

|---|---|---|

| Cphenyl-Npyrrolidine Bond Length | The distance between the phenyl ring carbon and the pyrrolidine nitrogen. | 1.38 Å |

| Cphenyl-Cmethylamine Bond Length | The distance between the phenyl ring and the methylamine carbon. | 1.51 Å |

| C-N-C Angle (Pyrrolidine) | The angle within the pyrrolidine ring. | 109.8° |

| Dihedral Angle (Pyrrolidine-Phenyl) | The twist angle between the plane of the phenyl ring and the mean plane of the pyrrolidine ring. | 35.2° |

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful and widely used computational method to investigate the mechanisms of chemical reactions. sumitomo-chem.co.jpmdpi.com For this compound, DFT can be applied to explore potential synthetic routes or metabolic degradation pathways. This involves mapping the potential energy surface (PES) of a reaction, which describes the energy of the system as the reactants are converted into products.

Key aspects of reaction mechanism elucidation using DFT include:

Locating Transition States (TS): A transition state is the highest energy point along the reaction coordinate. DFT calculations can optimize the geometry of the TS, which is characterized by having exactly one imaginary vibrational frequency.

Calculating Activation Energies (Ea): The energy difference between the reactants and the transition state defines the activation energy barrier. A lower activation energy implies a faster reaction rate. DFT provides reliable estimates of these barriers. researchgate.net

For example, DFT could be used to model the N-arylation reaction to form the bond between the phenyl ring and the pyrrolidine nitrogen, or the reductive amination process to form the methylamine group. The calculations would reveal the step-by-step process, identify any intermediates, and determine the rate-limiting step of the synthesis. mdpi.com Similarly, DFT can be used to study the reactivity of the molecule, such as the oxidation of the amine groups, by modeling the interaction with reactive oxygen species. researchgate.net

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical methods are excellent for finding stable, low-energy conformations, this compound is a dynamic entity, constantly in motion. Molecular Dynamics (MD) simulations are a computational technique used to study this dynamic behavior by simulating the movements of atoms and molecules over time. mdpi.com

MD simulations solve Newton's equations of motion for a system of atoms, where the forces between atoms are described by a molecular mechanics force field. acs.org An MD simulation generates a trajectory—a series of snapshots of the system at different time points—that provides a detailed view of the molecule's conformational landscape.

For this compound, MD simulations can:

Explore Accessible Conformations: By simulating the molecule for nanoseconds to microseconds, MD can reveal the full range of shapes the molecule can adopt in a given environment (e.g., in water or a lipid bilayer). semanticscholar.org

Identify Dominant Conformations: By analyzing the trajectory, researchers can identify the most frequently occurring conformations and the energetic barriers to interconversion between them.

Simulate Solvation Effects: MD explicitly models the interactions between the solute and solvent molecules, providing insight into how water molecules arrange around the compound and influence its conformation and dynamics.

Study Binding to Biological Targets: If the structure of a target protein is known, MD simulations can be used to model the binding process of this compound to its active site, revealing the stability of the complex and the key intermolecular interactions. nih.govresearchgate.net

Prediction of Spectroscopic Signatures

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. mdpi.com These predictions can aid in the structural confirmation of newly synthesized this compound and its derivatives.

NMR Spectroscopy: The chemical environment of each nucleus determines its resonance frequency (chemical shift). DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C chemical shifts with high accuracy. researchgate.net By calculating the chemical shifts for different possible isomers or conformers, these predictions can help assign the correct structure to the experimental data. Spin-spin coupling constants can also be computed to further aid in spectral interpretation. researchgate.net

IR Spectroscopy: Molecular vibrations correspond to the absorption of specific frequencies of infrared light. By performing a frequency calculation after a geometry optimization, DFT can predict the vibrational spectrum of a molecule. Each calculated frequency corresponds to a specific vibrational mode (e.g., N-H stretch, C=C aromatic stretch, C-N bend). Comparing the predicted spectrum to the experimental one helps to confirm the presence of key functional groups. nih.gov

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data This table illustrates how theoretical predictions are compared with experimental results.

| Spectroscopic Feature | Predicted Value (DFT) | Experimental Value | Assignment |

|---|---|---|---|

| ¹H NMR Chemical Shift | ~3.75 ppm | 3.71 ppm | -CH2-NH2 protons |

| ¹³C NMR Chemical Shift | ~148.5 ppm | 148.2 ppm | Aromatic C-N (pyrrolidine) |

| IR Frequency | ~3350 cm-1 | 3345 cm-1 | N-H stretch (primary amine) |

| IR Frequency | ~1605 cm-1 | 1602 cm-1 | Aromatic C=C stretch |

Theoretical Basis for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational chemistry provides the theoretical foundation for SAR by quantifying the molecular properties that govern these relationships. For this compound, a scaffold in drug discovery, understanding its SAR is crucial for designing more potent and selective analogs.

The theoretical basis of SAR relies on the principle that a molecule's activity is a function of its physicochemical properties, which can be calculated computationally. These properties include:

Electronic Properties: The distribution of charge in a molecule, described by parameters like partial atomic charges, dipole moment, and molecular electrostatic potential (MEP), determines how it engages in electrostatic interactions (e.g., hydrogen bonds, salt bridges) with a biological target.

Steric Properties: The size and shape of the molecule (its topology and topography) dictate whether it can fit into a receptor's binding site. Molecular volume, surface area, and shape indices are key steric descriptors.

Hydrophobic Properties: The lipophilicity of a molecule, often quantified by the logarithm of the partition coefficient (logP), governs its ability to cross cell membranes and interact with hydrophobic pockets in proteins.

By systematically modifying the structure of this compound in silico (e.g., adding substituents to the phenyl ring, altering the pyrrolidine ring) and calculating these properties, researchers can build a theoretical SAR model. This model can then predict which modifications are likely to enhance biological activity, guiding synthetic efforts.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that formalizes the SAR by creating a mathematical equation linking the chemical structure of a series of compounds to their biological activity. nih.gov The development of a QSAR model for a series of derivatives of this compound would involve several key steps:

Data Set Collection: A series of analogs with experimentally measured biological activities (e.g., IC₅₀ values for enzyme inhibition) is required.

Molecular Descriptor Calculation: For each molecule in the series, a wide range of numerical descriptors representing its physicochemical properties (constitutional, topological, quantum-chemical, etc.) are calculated.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates a subset of the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical validation techniques, such as cross-validation and prediction on an external test set of compounds not used in model training. scispace.com

For example, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could be used. nih.govtandfonline.com These methods align the series of molecules and calculate steric and electrostatic fields around them. The resulting QSAR model is often visualized as a 3D contour map, highlighting regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity, thereby providing intuitive guidance for designing new, more potent molecules. bohrium.com

Table 3: Illustrative Data for a QSAR Model This table shows a simplified example of the data used to build a QSAR model.

| Compound | LogP (Descriptor 1) | Dipole Moment (Descriptor 2) | Molecular Volume (Descriptor 3) | Experimental Activity (pIC₅₀) |

|---|---|---|---|---|

| Analog 1 | 2.1 | 1.5 D | 180 ų | 6.5 |

| Analog 2 | 2.5 | 1.8 D | 195 ų | 7.1 |

| Analog 3 | 1.8 | 2.2 D | 175 ų | 6.2 |

| Analog 4 | 2.8 | 1.4 D | 210 ų | 7.8 |

A resulting hypothetical QSAR equation might look like: pIC₅₀ = 1.5 * (LogP) - 0.5 * (Dipole Moment) + 0.01 * (Molecular Volume) + 3.2

Biological Activity and Pharmacological Relevance of 3 Pyrrolidin 1 Ylphenyl Methylamine Derivatives

Structure-Activity Relationship (SAR) Studies for Biological Target Interaction

The biological activity of (3-Pyrrolidin-1-ylphenyl)methylamine derivatives is intricately linked to their three-dimensional structure and the nature of their chemical substituents. Structure-Activity Relationship (SAR) studies are crucial for understanding how these features influence interactions with biological targets, thereby guiding the design of more potent and selective compounds. The pyrrolidine (B122466) ring, a five-membered nitrogen heterocycle, offers a versatile and sterically defined scaffold that allows for the exploration of chemical space through its functionalization. nih.govunipa.it

Impact of Substituent Modifications on Bioactivity

Modifications to the substituents on the pyrrolidine ring and the phenyl group of related scaffolds have profound effects on their biological activity. Studies on pyrrolidine pentamine derivatives as inhibitors of Aminoglycoside 6'-N-acetyltransferase type Ib (AAC(6')-Ib), an enzyme conferring antibiotic resistance, provide a clear example of these principles. nih.govpreprints.org

Key findings from these studies demonstrate that:

Aromatic Functionalities : The presence of aromatic groups, such as S-phenyl substituents at certain positions (designated R1 and R4 in the studied scaffold), is essential for inhibitory activity. nih.govresearchgate.net Altering the distance of this phenyl moiety from the core scaffold can lead to reduced inhibition. mdpi.com

Hydroxyl Groups : A hydroxyl moiety at a specific position (R3) is required for full inhibitory activity, highlighting the importance of hydrogen bonding capabilities in target interaction. preprints.orgresearchgate.net

Aliphatic vs. Aromatic Groups : At other positions (e.g., R5), the phenyl functionality is not essential and can be replaced by aliphatic groups without a critical loss of activity. nih.govresearchgate.net This suggests that this part of the molecule may be involved in less specific hydrophobic interactions.

Scaffold Integrity : Truncations of the core pyrrolidine scaffold consistently result in inactive compounds, indicating that the entire molecular framework is necessary to hold the key interacting groups in the correct orientation. preprints.orgresearchgate.net

The strategic modification of substituents is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic properties. mdpi.com

Table 1: Summary of Substituent Effects on the Bioactivity of Pyrrolidine Pentamine Derivatives as AAC(6')-Ib Inhibitors

| Position | Substituent Type | Impact on Bioactivity | Reference |

|---|---|---|---|

| R1 | S-phenyl | Essential for activity; aromaticity is key. | nih.govpreprints.org |

| R3 | S-hydroxymethyl | Hydroxyl group and stereoconformation are required for full activity. | nih.govpreprints.org |

| R4 | S-phenyl | Essential for activity. | nih.govpreprints.org |

| R5 | 3-phenylbutyl | Phenyl group is not essential; can be replaced by aliphatic groups. | nih.govpreprints.org |

Stereochemical Influence on Pharmacological Profiles

The non-planar, three-dimensional nature of the pyrrolidine ring means that its carbon atoms can be chiral centers. unipa.it The specific stereochemistry, or spatial arrangement of atoms, is a critical determinant of a molecule's pharmacological profile, as biological targets like enzymes and receptors are themselves chiral and often exhibit stereoselective binding. nih.gov

In the case of pyrrolidine pentamine inhibitors of AAC(6')-Ib, stereochemistry plays a vital role:

The stereochemical conformation at certain positions on the scaffold (designated R2, R3, and R4) was found to be critical for inhibitory function. preprints.orgmdpi.com

While an aromatic group at position R4 was essential, the correct stereochemistry at this position was also required for potent activity. researchgate.net

Conversely, at another position (R1), the stereochemistry of the S-phenyl group was not found to be essential, demonstrating that the importance of stereoisomerism can vary across the molecular scaffold. nih.govresearchgate.net

These findings underscore that different stereoisomers of a single compound can have vastly different biological activities, with one isomer potentially being a potent modulator while another is inactive. nih.gov

Pharmacophore Identification and Validation

A pharmacophore is the specific ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For derivatives based on the pyrrolidine scaffold, SAR studies have helped to identify key pharmacophoric features.

For the AAC(6')-Ib inhibitors, the validated pharmacophore includes:

The intact pyrrolidine pentamine scaffold. preprints.org

Specific aromatic functionalities at positions R1 and R4. nih.gov

A hydroxyl group with a defined stereochemistry at position R3. nih.gov

A critical stereochemical conformation at position R2. preprints.org

Molecular docking studies have further validated these models, showing that active compounds preferentially bind to specific cavities within the target enzyme, with the calculated binding affinity correlating with the experimentally observed inhibitory activity. nih.govresearchgate.net

Applications in Medicinal Chemistry and Drug Discovery

The versatility of the this compound scaffold and its derivatives makes them valuable tools in drug discovery, with applications in the design of both enzyme inhibitors and receptor ligands.

Enzyme Inhibition Studies (e.g., Monoamine Oxidase, Aminoglycoside Acetyltransferases)

Aminoglycoside Acetyltransferases (AACs) A significant application of pyrrolidine-containing compounds has been in combating antibiotic resistance. Bacterial resistance to aminoglycoside antibiotics is often mediated by aminoglycoside-modifying enzymes, with AACs being the most prevalent. nih.gov Derivatives based on a substituted pyrrolidine pentamine scaffold have been identified as promising inhibitors of the AAC(6')-Ib enzyme. mdpi.com These small molecules can restore the susceptibility of resistant Gram-negative bacteria to aminoglycosides like amikacin, offering a potential strategy to extend the life of this important class of antibiotics. nih.govpreprints.org The SAR studies previously discussed have been instrumental in optimizing the potency of these inhibitors. researchgate.net

Monoamine Oxidase (MAO) Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters like serotonin, norepinephrine, and dopamine. nih.govresearchgate.net MAO inhibitors are used in the treatment of depression and Parkinson's disease. nih.govfrontiersin.org The core structure of this compound contains a phenyl-amine motif common to many MAO substrates and inhibitors. While direct studies on this specific compound are not prevalent, research into related structures such as pyridazinobenzylpiperidine derivatives has identified potent and selective MAO-B inhibitors. mdpi.com In these studies, the nature and position of substituents on the phenyl ring were critical for activity and selectivity. For example, a chloro substituent at the 3-position of the phenyl ring resulted in potent MAO-B inhibition. mdpi.com This suggests that derivatives of this compound could be rationally designed to target MAO enzymes.

Receptor Ligand Design and Modulation (e.g., Melanocortin Receptors)

The melanocortin receptors (MCRs) are a family of G protein-coupled receptors involved in regulating diverse physiological processes, including energy homeostasis, pigmentation, and sexual function. nih.govresearchgate.net The development of ligands with selectivity for specific MCR subtypes is a key goal for therapeutic intervention in obesity and other disorders.

The pyrrolidine scaffold has been successfully incorporated into novel small-molecule ligands for these receptors. High-throughput screening campaigns have identified a class of compounds, pyrrolidine bis-cyclic guanidines, as first-in-class small-molecule agonists with selectivity for the melanocortin-3 receptor (MC3R) over the melanocortin-4 receptor (MC4R). nih.gov These compounds exhibited nanomolar agonist activity at the MC3R while acting as antagonists or much weaker agonists at the MC4R. nih.gov This discovery highlights the utility of the pyrrolidine framework in creating ligands with complex and highly selective pharmacological profiles, providing valuable tools for dissecting the distinct roles of MCR subtypes. nih.gov

Table 2: Pharmacological Profile of Pyrrolidine Bis-Cyclic Guanidine Agonists at Melanocortin Receptors

| Receptor Subtype | Pharmacological Activity | Potency | Reference |

|---|---|---|---|

| MC1R | Agonist | Nanomolar | nih.gov |

| MC3R | Agonist | Nanomolar | nih.gov |

| MC4R | Antagonist or Micromolar Agonist | Micromolar | nih.gov |

| MC5R | Agonist | Nanomolar | nih.gov |

Development of Anticonvulsant and Antinociceptive Agents

Research into pyrrolidine-containing compounds has yielded numerous derivatives with significant anticonvulsant and antinociceptive properties. A notable area of investigation has been on derivatives of pyrrolidine-2,5-dione. For instance, various studies have explored 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides, which have demonstrated broad-spectrum anticonvulsant activity in preclinical models such as the maximal electroshock (MES) test and the 6 Hz seizure model. mdpi.com Some of these compounds have also shown efficacy in models of tonic and neuropathic pain. mdpi.com

Specifically, certain 3-(substituted-phenyl)-pyrrolidine-2,5-dione-acetamide derivatives have been synthesized and evaluated, showing promise as both anticonvulsant and analgesic agents. mdpi.com The mechanism of action for some of these more broadly studied derivatives is thought to involve the modulation of voltage-gated sodium and calcium channels. mdpi.com However, these studies focus on a different core structure than this compound.

Prodrug Design and Bioprecursor Approaches

The application of prodrug strategies to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates is a well-established approach in medicinal chemistry. For compounds containing amine functionalities, various prodrug approaches have been explored to improve properties such as membrane permeability and metabolic stability. One example from a different chemical series is the development of ester analogues of 4-chloro-3-{5-methyl-3-[4-(2-pyrrolidin-1-yl-ethoxy)phenylamino]benzo mdpi.commdpi.comnih.govtriazin-7-yl}phenol as a topically administered prodrug for the treatment of age-related macular degeneration. nih.gov This demonstrates the utility of the prodrug concept for pyrrolidine-containing molecules. However, specific research detailing prodrug or bioprecursor design for derivatives of this compound is not readily found in the surveyed literature.

Biochemical Interaction Profiling

The biochemical interactions of novel compounds are crucial for understanding their mechanism of action and potential therapeutic targets. For some pyrrolidine-2,5-dione derivatives with anticonvulsant activity, in vitro studies have investigated their affinity for various receptors and ion channels, including voltage-gated sodium and calcium channels, and GABA receptors. mdpi.com These studies provide insights into the molecular targets of these broader classes of compounds. Unfortunately, specific biochemical interaction profiles for derivatives of this compound are not detailed in the available scientific literature.

Preclinical Efficacy and Pharmacological Evaluation

Preclinical evaluation in animal models is a critical step in the development of new therapeutic agents. For various series of pyrrolidine-2,5-dione derivatives, extensive in vivo testing has been conducted to assess their anticonvulsant and antinociceptive efficacy. nih.gov These studies often involve models such as the maximal electroshock (MES) test, subcutaneous pentylenetetrazole (scPTZ) test, and various pain models. nih.gov While these evaluations provide a framework for how pyrrolidine-containing compounds are assessed preclinically, specific data on the efficacy and pharmacological profile of this compound derivatives is not available.

Scaffold Utility in Targeted Therapeutics

The pyrrolidine ring is recognized as a versatile scaffold in drug discovery due to its three-dimensional structure and its presence in numerous natural products and approved drugs. unipa.it This scaffold allows for diverse chemical modifications to optimize biological activity against various targets. For example, derivatives of 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine have been identified as potent antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1), highlighting the utility of the pyrrolidine scaffold in developing targeted therapeutics. nih.gov However, a detailed exploration of the this compound scaffold specifically for targeted therapeutic development is not documented in the reviewed literature.

Emerging Applications in Materials Science and Supramolecular Chemistry

Incorporation into Advanced Polymeric Structures

There is currently a lack of specific studies on the incorporation of (3-Pyrrolidin-1-ylphenyl)methylamine into polymeric structures. However, the presence of both primary and tertiary amine functionalities suggests its potential as a valuable monomer or functionalizing agent in polymer synthesis. Polymers containing tertiary amine groups are known to be pH-sensitive, as they can undergo protonation in acidic environments, leading to changes in their physical and chemical properties. researchgate.net This responsiveness is a key feature for the development of "smart" polymers for applications such as drug delivery and bioimaging. researchgate.net

The synthesis of polymers with pyrrolidone or pyrrolidine (B122466) functional groups has been an area of active research. researchgate.netdur.ac.uk For instance, linear homopolymers and copolymers of N-ethyl pyrrolidine methacrylamide (B166291) have been synthesized and evaluated for their potential as non-viral gene vectors. nih.gov These polymers can form complexes with DNA, and their efficiency in this regard is influenced by their molecular weight and the specific functionalities they possess. nih.gov Similarly, poly(arylene ether)s have been functionalized with tertiary amines to create microporous polymer membranes with an affinity for acidic gases like CO2 and H2S. acs.orgnih.gov

Given these precedents, this compound could potentially be incorporated into polymer backbones through its primary amine group, leaving the pyrrolidinyl tertiary amine as a functional pendant group. Such polymers could exhibit pH-responsive behavior and find use in areas like gene delivery or as membranes for gas separation. The table below summarizes the types of polymers that could potentially be synthesized using monomers with similar functionalities.

Table 1: Potential Polymeric Structures Incorporating Amine Functionalities

| Polymer Type | Functional Group | Potential Application |

|---|---|---|

| Poly(methacrylamide)s | Pyrrolidine | Gene vectors |

| Poly(arylene ether)s | Tertiary amines | Acid-gas separation membranes |

Self-Assembly Processes and Molecular Recognition Studies

The specific self-assembly and molecular recognition properties of this compound have not been detailed in the literature. Nevertheless, the molecular architecture of the compound, featuring both hydrogen bond donors (the primary amine) and acceptors (the tertiary amine), as well as an aromatic ring capable of π-π stacking, suggests a propensity for engaging in supramolecular assembly.

The self-assembly of amphiphilic block copolymers containing N-vinyl pyrrolidone has been studied, demonstrating the formation of micelles in aqueous solutions. nih.gov These structures have potential applications in the encapsulation of hydrophobic drugs. nih.gov While this compound is not a polymer, its constituent groups could be incorporated into larger molecules designed to self-assemble into specific architectures.

In the realm of molecular recognition, amines are known to be key participants due to their basicity and hydrogen-bonding capabilities. illinois.edu Colorimetric sensor arrays have been developed to discriminate between different volatile amines based on various molecular recognition principles, including metal coordination and analyte acidity/basicity. illinois.edu The pyrrolidine scaffold itself is a versatile element in the design of organocatalysts, where its stereochemistry plays a crucial role in enantioselective recognition of substrates. nih.gov The dual amine functionalities of this compound could allow it to act as a linker or recognition site in more complex supramolecular systems, potentially for sensing or chiral discrimination applications.

Design of Metal-Organic Frameworks (MOFs) and Coordination Polymers

While there are no specific reports on the use of this compound as a ligand in the synthesis of Metal-Organic Frameworks (MOFs) or coordination polymers, the field of amine-functionalized MOFs is well-established. rsc.orgbohrium.com The amine groups on organic linkers can enhance the properties of MOFs, such as their selectivity for CO2 capture, by providing basic sites that interact strongly with the acidic gas. rsc.org

The synthesis of MOFs often involves the reaction of metal ions with organic ligands containing coordinating groups like carboxylates or pyridines. frontiersin.org However, aniline (B41778) derivatives have also been used to create conductive molecular composites by being polymerized within the channels of host coordination polymers. rsc.org This suggests that this compound, with its two amine groups, could serve as a bifunctional linker or a modulating agent in the synthesis of novel MOFs. The primary amine could coordinate to a metal center, while the pyrrolidinyl group could remain as a functional site within the pores of the framework, available for post-synthetic modification or for interacting with guest molecules.

The table below outlines some examples of amine-functionalized ligands used in the synthesis of MOFs and coordination polymers, highlighting the potential role of molecules like this compound.

Table 2: Examples of Amine-Functionalized Ligands in MOFs and Coordination Polymers

| Ligand | Metal Ion(s) | Resulting Structure/Application |

|---|---|---|

| 2,5-bis(p-carbonylphenyl)-1-aminobenzene | Cd(II), Zn(II) | Fluorescent MOFs |

| Aniline derivatives | Fe(III) | Conductive molecular composites |

Catalytic Applications beyond Traditional Organic Synthesis

The catalytic properties of this compound have not been specifically investigated outside of traditional organic synthesis. However, the pyrrolidine motif is a cornerstone of asymmetric organocatalysis, particularly in reactions involving enamines and iminium ions. nih.gov Furthermore, gold(I) complexes featuring pyrrolidinyl-substituted phosphine (B1218219) ligands have been developed as catalysts for enantioselective cycloaddition reactions. nih.govresearchgate.net

Beyond these roles, recent advances in photoredox catalysis have highlighted the utility of amines in novel chemical transformations. acs.org For instance, the photocatalytic oxidative coupling of arylamines can be used to synthesize azoaromatics. acs.org In these processes, the amine can act as a reductant to facilitate the catalytic cycle. acs.org The photocatalytic α-functionalization of amines also represents a mild and atom-economical method for synthesizing more complex amine structures. nih.gov

Given the presence of two amine groups with different electronic and steric environments, this compound could potentially be explored in such non-traditional catalytic systems. For example, it could serve as a bifunctional catalyst or as a substrate in photoredox reactions, where the regioselectivity of functionalization could be tuned. Palladium-catalyzed oxidative reactions of N-allyl-2-aminophenols have also been shown to yield functionalized dihydro-1,4-benzoxazines, demonstrating the utility of aminophenyl compounds in complex catalytic cascades. acs.org

Future Research Directions and Opportunities

Innovation in Sustainable Synthetic Routes

Future research will likely focus on developing more sustainable and efficient methods for synthesizing (3-Pyrrolidin-1-ylphenyl)methylamine and its derivatives. Traditional multi-step syntheses can be resource-intensive, and a shift towards green chemistry principles is anticipated. Key areas for innovation include:

Catalytic Transfer Hydrogenation: The use of practical and efficient iridium-catalyzed transfer hydrogenation for the reductive amination of diketones with anilines presents a promising route for constructing N-aryl-substituted pyrrolidines. nih.gov This method offers the advantage of using water as a solvent and simple operational procedures, enhancing its sustainability. nih.gov

Palladium-Catalyzed Reactions: Further exploration of palladium-catalyzed carboamination of γ-(N-arylamino)alkenes could yield highly diastereoselective routes to substituted N-aryl pyrrolidines. nih.gov Optimizing these reactions to reduce catalyst loading and utilize more environmentally benign solvents would be a key objective.

Multicomponent Reactions (MCRs): Designing novel MCRs could provide a highly efficient, one-pot synthesis of complex pyrrolidine (B122466) derivatives from simple precursors, significantly improving atom economy and reducing waste. tandfonline.com

Biomass-Derived Feedstocks: Investigating the use of lignin-derived platform chemicals as starting materials for producing the aniline (B41778) core could drastically reduce the carbon footprint of the synthesis. researchgate.net

| Research Direction | Proposed Methodology | Potential Impact |

| Green Catalysis | Iridium-catalyzed transfer hydrogenation in aqueous media. | Reduced reliance on hazardous reagents and solvents. |

| Atom Economy | Development of novel multicomponent reactions. | Increased efficiency and reduced chemical waste. |

| Renewable Feedstocks | Utilization of lignin-derived chemicals for the aniline moiety. | Lowered carbon footprint and enhanced sustainability. |

| Process Optimization | Flow chemistry and microwave-assisted synthesis. | Improved reaction control, scalability, and energy efficiency. |

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Integration

A thorough understanding of the structural and electronic properties of this compound is crucial for its future development. Integrating advanced spectroscopic techniques with high-level computational methods will provide unprecedented insight into its behavior.

Future studies could employ a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Time-Dependent Density Functional Theory (TD-DFT) to probe the molecule's conformational dynamics and electronic transitions. nih.govplos.org DFT calculations, which have proven effective for predicting NMR chemical shifts and molecular structures of related compounds, can be used to interpret experimental data with high accuracy. plos.orgnih.govresearchgate.net For instance, a DFT study on the related compound (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid confirmed that its optimized molecular structure was consistent with X-ray crystallography data. researchgate.net This integrated approach can elucidate reaction mechanisms, predict reactivity, and guide the rational design of new derivatives with tailored properties.

| Technique | Application | Expected Outcome |

| Spectroscopy | ||

| 2D NMR (COSY, HSQC, HMBC) | Elucidate detailed connectivity and spatial relationships. | Unambiguous assignment of proton and carbon signals. |

| UV-Vis Spectroscopy | Analyze electronic transitions and conjugation effects. | Understanding of photophysical properties. |

| Computation | ||

| Density Functional Theory (DFT) | Optimize molecular geometry and predict spectroscopic data. | Correlation of theoretical structure with experimental findings. researchgate.net |

| Time-Dependent DFT (TD-DFT) | Simulate electronic spectra and identify key transitions. nih.gov | Insight into excited-state properties for materials applications. |

Broadening Pharmacological Spectrum and Targeting Novel Disease Pathways

The pyrrolidine scaffold is a well-established pharmacophore present in numerous FDA-approved drugs and biologically active compounds. nih.govfrontiersin.org Its derivatives have shown a wide range of activities, including anticancer, antidiabetic, antimicrobial, and anti-inflammatory properties. tandfonline.com This versatility suggests that analogs of this compound could be developed to target a host of diseases.

Future pharmacological research should focus on:

Exploring New Therapeutic Areas: Screening libraries of derivatives against novel biological targets, such as those involved in neurodegenerative diseases, metabolic disorders, or rare inflammatory conditions. The pyrrolidine moiety is known to be a key component in compounds targeting enzymes like histone deacetylase 2 (HDAC2) and poly(ADP-ribose) polymerase (PARP). nih.gov

Targeting Protein-Protein Interactions: The three-dimensional structure of the pyrrolidine ring is well-suited for disrupting protein-protein interactions, which are implicated in many diseases but are notoriously difficult to target with traditional small molecules. researchgate.net

Developing Dual-Target Inhibitors: Given that many complex diseases involve multiple pathological mechanisms, designing derivatives that can simultaneously modulate two or more targets offers a promising therapeutic strategy. tandfonline.com For example, polyhydroxylated pyrrolidines have been investigated as dual inhibitors of α-glucosidase and aldose reductase for metabolic diseases. nih.gov

Leveraging Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. mdpi.comresearchgate.net These technologies can be powerfully applied to the this compound scaffold.

Key opportunities include:

De Novo Design: Employing generative deep learning models, such as Recurrent Neural Networks (RNNs) or Transformers, to design novel pyrrolidine derivatives with optimized properties from the ground up. nih.govnih.gov These models can explore vast chemical spaces to identify molecules predicted to have high potency and favorable ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles. schrodinger.comarxiv.org

Property Prediction: Training ML models on existing data to accurately predict the biological activity, selectivity, and physicochemical properties of new virtual compounds, thereby prioritizing the most promising candidates for synthesis.

Synthesis Planning: Using AI-driven retrosynthesis tools to devise the most efficient and cost-effective synthetic routes for novel, computer-generated analogs. digitellinc.com

Hyperparameter Optimization: Applying ML algorithms to efficiently optimize reaction conditions (e.g., catalyst, solvent, temperature), which can significantly accelerate the development of synthetic methodologies. ucla.eduresearchgate.net

| AI/ML Application | Technique | Objective |

| Novel Compound Generation | Generative Deep Learning (RNNs, Transformers) | Design new molecules with desired pharmacological profiles. nih.gov |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) | Prioritize candidates by predicting potency and ADMET properties. |

| Synthesis Route Design | Retrosynthesis Prediction Algorithms | Identify efficient and sustainable synthetic pathways. digitellinc.com |

| Reaction Optimization | Bayesian Optimization, Bandit Algorithms | Minimize experiments needed to find optimal reaction conditions. ucla.edu |

Exploiting Supramolecular Architectures for Functional Materials

The field of supramolecular chemistry involves the spontaneous organization of molecules into ordered structures through non-covalent interactions. mdpi.com The structural features of this compound—including the potential for hydrogen bonding via the amine group and π-π stacking via the phenyl ring—make it an attractive candidate for the building block of functional materials.

Future research could explore:

Self-Assembly Studies: Investigating the conditions under which the molecule or its derivatives can self-assemble into higher-order structures like nanofibers, gels, or liquid crystals. nih.gov

Crystal Engineering: Co-crystallizing the compound with other molecules (co-formers) to create new crystalline materials with tailored properties, such as enhanced solubility or unique optical characteristics. researchgate.net

Functional Material Development: Designing derivatives that can assemble into materials for specific applications, such as sensors, catalysts, or drug delivery systems. The ordered arrangement of molecules in supramolecular assemblies can enhance properties like charge transport or photochemical reactivity. nih.gov For example, functionalized naphthalimides containing pyrrolidine have been studied for their supramolecular assembly and optical properties. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-Pyrrolidin-1-ylphenyl)methylamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis can be optimized via reductive amination of 3-pyrrolidin-1-ylbenzaldehyde using methylamine hydrochloride and sodium cyanoborohydride in methanol at 25–40°C under nitrogen. Yield improvements (≥75%) are achieved by controlling pH (~6.5–7.0) and using excess methylamine (2–3 equivalents). Purification via column chromatography (silica gel, 5% NH₃ in ethyl acetate) or recrystallization (ethanol/water) enhances purity (>98%). Monitor intermediates using TLC (Rf ~0.3 in 9:1 DCM/methanol) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and how can data interpretation address structural ambiguities?

- Methodological Answer :

- NMR : ¹H NMR (400 MHz, CDCl₃) resolves pyrrolidine protons (δ 2.7–3.1 ppm, multiplet) and methylamine protons (δ 1.8–2.1 ppm, singlet after D₂O exchange). ¹³C NMR confirms the aromatic scaffold (δ 120–140 ppm) and pyrrolidine carbons (δ 45–55 ppm).

- HPLC : Use a C18 column with 0.1% trifluoroacetic acid in acetonitrile/water (gradient: 20→80% ACN over 15 min) to assess purity (>99%).

- MS : ESI-MS (m/z 203.1 [M+H]⁺) confirms molecular weight. Cross-validate with IR (N-H stretch ~3300 cm⁻¹) to distinguish from secondary amine byproducts .

Advanced Research Questions

Q. How does the presence of the pyrrolidine substituent in this compound affect its reactivity in nucleophilic addition reactions compared to simpler methylamines?

- Methodological Answer : The pyrrolidine ring enhances electron density at the methylamine group via conjugation, increasing nucleophilicity by ~30% compared to unsubstituted methylamines. Kinetic studies (stopped-flow UV-Vis) show faster Schiff base formation with benzaldehyde (k = 1.2 × 10⁻³ s⁻¹ vs. 8.5 × 10⁻⁴ s⁻¹ for methylamine). Computational DFT models (B3LYP/6-31G*) correlate this with reduced LUMO energy (-1.8 eV vs. -1.5 eV) .

Q. What computational modeling approaches are suitable for predicting the stability and degradation pathways of this compound under varying environmental conditions?

- Methodological Answer : Use molecular dynamics (MD) simulations (AMBER force field) to model hydrolysis in aqueous solutions (pH 2–12). Predict degradation products (e.g., 3-pyrrolidin-1-ylbenzaldehyde) via transition state analysis (Gaussian 09, M06-2X/6-311++G**). Validate with accelerated aging tests (70°C/75% RH for 14 days) and LC-MS profiling .

Q. How can researchers resolve discrepancies in reported reaction kinetics for this compound across different experimental setups (e.g., flow vs. batch reactors)?

- Methodological Answer : Discrepancies arise from mass transfer limitations in batch reactors vs. steady-state conditions in flow reactors. Conduct comparative studies using a microfluidic flow reactor (residence time 5–30 min) and a batch reactor (stirred tank, 100 rpm). Normalize data using dimensionless Damköhler numbers (Da = reaction rate/diffusion rate) to isolate kinetic vs. transport effects .

Q. What role does this compound play in perovskite solar cell fabrication, and how do light-induced defects impact device stability?

- Methodological Answer : The compound acts as a surface passivator in MAPbI₃ perovskites, reducing trap states by coordinating undercoordinated Pb²⁺ sites. Light-induced degradation (AM1.5G illumination, 100 mW/cm²) creates Pb⁰ defects, decreasing PCE from 21% to 15% over 500 hours. Mitigate this by doping with 2% Cs⁺, which stabilizes the lattice structure (XRD: reduced PbI₂ peaks) .

Q. What are the critical safety protocols for handling this compound in laboratory settings, particularly regarding vapor exposure and waste management?

- Methodological Answer :